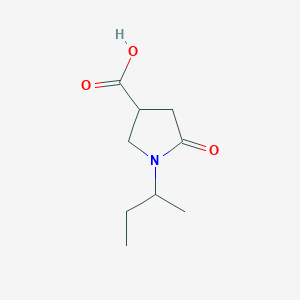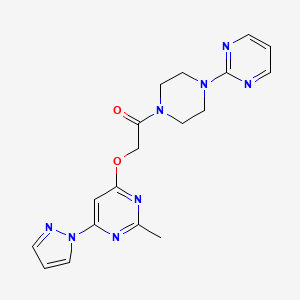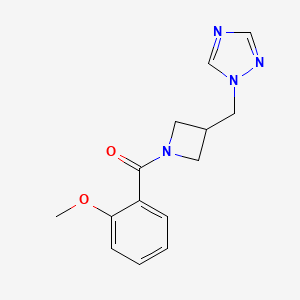![molecular formula C20H15F2N3OS B2515806 N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-24-0](/img/structure/B2515806.png)
N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to the compound of interest, involves a palladium-catalyzed C-C coupling methodology using aryl boronic pinacol ester/acids. This method has proven effective for creating a series of compounds with various aryl groups, leading to the successful synthesis of compounds with significant biological activities, particularly in urease inhibition .
Molecular Structure Analysis
The molecular structure of related compounds, such as those containing the 1,3,4-thiadiazol moiety with difluoromethyl groups, has been characterized by X-ray diffraction techniques. These compounds exhibit a 'V' shaped conformation with angles between the aromatic planes around 84°. The intermolecular interactions, including various hydrogen bonds and pi interactions, contribute to the stability of the 3-D molecular arrays in the crystalline form .
Chemical Reactions Analysis
The chemical reactivity of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, a compound with a similar thiazolyl acetamide structure, has been studied using spectroscopic methods and density functional theory (DFT). The compound shows electrophilic nature, indicating a propensity for electron acceptance in reactions with nucleophiles such as DNA bases. Charge transfer studies suggest that this compound can act as an electron acceptor from adenine, while it donates electrons to other DNA bases like cytosine, guanine, and thymine .
Physical and Chemical Properties Analysis
The physical and chemical properties of related acetamide derivatives have been extensively studied. Compounds with the thiazolyl acetamide moiety have shown good antioxidant and anti-inflammatory activities, with some derivatives exhibiting both. The antioxidant activity is demonstrated through various assays, including DPPH radical scavenging and lipid peroxide inhibition. The anti-inflammatory activity is assessed through erythrocyte hemolytic inhibition. These activities suggest that the physical and chemical properties of these compounds make them suitable for potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Therapeutic Versatility of Imidazo[2,1-b]thiazoles
Imidazo[2,1-b]thiazole and its derivatives, like the compound , have shown a broad spectrum of pharmacological activities, making them promising moieties in medicinal chemistry. Research indicates that these compounds have been investigated for their diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antiviral effects. This versatility is attributed to the structural complexity and ability to interact with various biological targets, providing insights for the design of new therapeutic agents based on imidazo[2,1-b]thiazole scaffolds (Shareef, Khan, Babu, & Kamal, 2019).
Optical Sensing and Biological Applications
The compound's structural relatives have been commonly employed in the synthesis of optical sensors due to their ability to interact with biological systems. Pyrimidine and thiazole derivatives, including those related to the compound in focus, serve as exquisite sensing materials with a range of biological and medicinal applications. Their structural characteristics make them suitable for use as sensing probes, highlighting the potential of N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide in the development of new optical sensing technologies and biological applications (Jindal & Kaur, 2021).
Chemical and Biological Properties of Phosphorylated Derivatives
Phosphorylated derivatives of 1,3-azoles, including imidazoles and thiazoles, demonstrate significant chemical and biological properties. The synthesis methods and the biological activities of these derivatives, such as insectoacaricidal, anti-blastic, sugar-lowering, and anti-exudative effects, provide a foundation for the development of new drugs and therapeutic agents. The compound's structural framework suggests potential for exploring similar activities, underscoring the importance of phosphorylation in enhancing biological efficacy (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Antioxidant and Anti-inflammatory Properties of Benzofused Thiazole Derivatives
Research on benzofused thiazole analogues, structurally related to the compound , has identified them as potential lead molecules for the design and development of new therapeutic agents with antioxidant and anti-inflammatory properties. This highlights the compound's potential for being part of novel treatments targeting oxidative stress and inflammation, essential pathways in many diseases (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3OS/c1-12-2-4-13(5-3-12)18-10-25-15(11-27-20(25)24-18)9-19(26)23-17-7-6-14(21)8-16(17)22/h2-8,10-11H,9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOSDDXTASEZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2515725.png)



![1-(3-Chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2515732.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)
![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2515739.png)
![N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2515740.png)
![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)

